3,6,9,12,15-Pentaoxaheptadecanedioic acid
Overview
Description
3,6,9,12,15-Pentaoxaheptadecanedioic acid is an organic compound that belongs to the class of dialkyl ethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups .
Molecular Structure Analysis
The molecular formula of 3,6,9,12,15-Pentaoxaheptadecanedioic acid is C12H22O9 . The average mass is 310.298 Da and the monoisotopic mass is 310.126373 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6,9,12,15-Pentaoxaheptadecanedioic acid include a molecular weight of 310.30 g/mol, a computed XLogP3-AA of -1.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, and a rotatable bond count of 16 . The topological polar surface area is 121 Ų .Scientific Research Applications
Ionophoric Properties
3,6,9,12,15-Pentaoxaheptadecanedioic acid demonstrates enhanced ionophoric properties. It has been converted by Fe3+ oxidation into compounds with analogues of 15-crown-5 and 18-crown-6, exhibiting notable ionophoric characteristics (Raban, Greenblatt, & Kandil, 1983).
Characterization in Aerosols
This compound has been characterized in aerosol samples from the Amazon basin. It was identified as part of a novel class of dicarboxylic acids enriched in fine size fractions, suggesting its formation as a secondary organic aerosol product through gas-to-particle conversion (Kubátová et al., 2000).
Role in Formation of Atmospheric Tracers
3,6,9,12,15-Pentaoxaheptadecanedioic acid was identified as a part of the composition of atmospheric particulate matter and is proposed as an atmospheric tracer for secondary organic aerosol from monoterpenes (Jaoui et al., 2005).
Vesicle Formation and Stability
In studies involving anionic surfactants, this compound was found to form thermodynamically stable vesicles in aqueous solutions. These vesicles transitioned to micelles at concentrations above the critical micelle concentration, indicating its potential in surfactant chemistry (Sakai et al., 2013).
Application in Medium-Chain Carboxylic Acids Production
3,6,9,12,15-Pentaoxaheptadecanedioic acid has been used in the production of medium-chain carboxyylic acids, demonstrating its potential in biochemical processes. A bacterial strain capable of producing high-titer medium-chain carboxylic acids was isolated and characterized, with this compound playing a role in the production process (Jeon et al., 2016).
Synthesis of Fatty Acids and Esters
This compound has been involved in the synthesis of various fatty acids and their esters. Research has explored its use in the synthesis of polyunsaturated sulfur- and oxygen-containing fatty acids, demonstrating its applicability in organic chemistry and pharmacology (Flock, Lundquist, & Skattebol, 1999).
Antimicrobial and Antioxidant Activities
Studies have shown the potential of compounds related to 3,6,9,12,15-Pentaoxaheptadecanedioic acid in exhibiting antimicrobial and antioxidant activities. This includes the discovery of novel furancarboxylic acids and their analogues with significant inhibitory activities against various pathogens (Chang et al., 2020).
properties
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVPWKOWHCVJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)OCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431678 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
CAS RN |
77855-75-5 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77855-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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